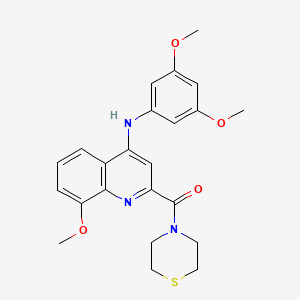

(4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone is a complex organic molecule featuring a quinoline core substituted with methoxy and dimethoxyphenyl groups, and a thiomorpholino moiety

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system .

Mode of Action

Reduced AchE activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

The compound may influence the production of reactive oxygen species (ROS) and lipid peroxides, which are associated with oxidative stress. Overexpression of ROS has been linked to disease development .

Result of Action

The compound’s action could potentially lead to changes in cellular components due to oxidative stress. For instance, it could increase the formation of malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Substitution Reactions:

Coupling Reactions: The attachment of the 3,5-dimethoxyphenyl group can be performed using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Thiomorpholino Addition: The thiomorpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the thiomorpholino moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the quinoline core or the nitro groups (if present), converting them to amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like methoxide ions (CH₃O⁻) or thiomorpholine can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its structural features might also make it useful in the design of novel polymers or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

(4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine): This compound shares the dimethoxyphenyl group and exhibits similar biological activities.

(4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone):

Uniqueness

What sets (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone apart is the combination of the quinoline core with the thiomorpholino group, which may confer unique pharmacokinetic properties and enhance its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone , with CAS Number 1251706-11-2 and a molecular formula of C23H25N3O4S, is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a quinoline core substituted with methoxy and dimethoxyphenyl groups, along with a thiomorpholino moiety. The unique structural characteristics contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O4S |

| Molecular Weight | 439.5 g/mol |

| CAS Number | 1251706-11-2 |

Anticancer Activity

Recent studies indicate that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

- Mechanism of Action :

- The compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression. For example, studies on related quinoline derivatives have demonstrated cell cycle arrest at the G2/M phase and significant pro-apoptotic activity evidenced by annexin V-FITC staining .

- Case Studies :

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or membranes effectively.

- Antibacterial Studies :

- Mechanism :

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives is another area of interest.

- Experimental Evidence :

-

Clinical Implications :

- Given the rising prevalence of inflammatory diseases, compounds like this compound could serve as lead compounds for developing new anti-inflammatory drugs.

Properties

IUPAC Name |

[4-(3,5-dimethoxyanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-28-16-11-15(12-17(13-16)29-2)24-19-14-20(23(27)26-7-9-31-10-8-26)25-22-18(19)5-4-6-21(22)30-3/h4-6,11-14H,7-10H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPXFCILBIDNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.